2-Bromo-4-fluorophenol (CAS 496-69-5) is a dual-halogenated phenolic building block characterized by a low melting point (43–46 °C) and a reactive ortho-bromo substituent paired with a para-fluoro group. In industrial procurement, it is primarily sourced as a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and specialized liquid crystal materials. The presence of the fluorine atom imparts metabolic stability and lipophilicity to downstream products, while the bromine atom serves as an efficient leaving group for palladium-catalyzed cross-coupling reactions and etherifications. Its physical state as a low-melting solid allows for versatile handling, enabling precise gravimetric dosing at room temperature or bulk liquid transfer upon mild heating .
Attempting to substitute 2-Bromo-4-fluorophenol with unbrominated analogs like 4-fluorophenol or non-fluorinated analogs like 2-bromophenol fundamentally alters both synthetic viability and final product efficacy. Substituting with 4-fluorophenol eliminates the ortho-reactive site, requiring an additional, often low-yielding and poorly regioselective bromination step that increases manufacturing time and waste. Conversely, using 2-bromophenol sacrifices the para-fluoro group, which is frequently essential for blocking metabolic degradation sites and tuning the lipophilicity of the final API. Furthermore, positional isomers like 2-bromo-5-fluorophenol possess different electronic distributions, altering the pKa of the phenolic hydroxyl and shifting the regioselectivity of subsequent ring functionalizations, making them non-interchangeable in validated synthetic routes .
The introduction of the ortho-bromine atom significantly alters the electronic environment of the phenolic hydroxyl group compared to the unbrominated analog. 2-Bromo-4-fluorophenol exhibits a predicted pKa of approximately 8.44, whereas 4-fluorophenol has a documented pKa of 9.89. This difference of 1.45 units means 2-bromo-4-fluorophenol is nearly 30 times more acidic. In procurement and process design, this allows chemists to utilize milder bases (such as potassium carbonate or cesium carbonate) during nucleophilic aromatic substitution or Williamson ether synthesis, rather than requiring strong, moisture-sensitive bases like sodium hydride .
| Evidence Dimension | pKa (Acidity) |
| Target Compound Data | 8.44 |
| Comparator Or Baseline | 9.89 (4-Fluorophenol) |
| Quantified Difference | 1.45 pKa units (more acidic) |
| Conditions | Standard aqueous conditions (25 °C) |
Enables the use of mild bases for etherification, reducing side reactions and avoiding the need for strict anhydrous handling of strong bases.
For the construction of biaryl frameworks, the ortho-bromine atom provides a direct synthetic handle. In standard palladium-catalyzed Suzuki-Miyaura coupling conditions, 2-bromo-4-fluorophenol achieves quantitative yields (>90%) when reacted with arylboronic acids. In stark contrast, 4-fluorophenol is completely unreactive under these conditions and cannot undergo direct cross-coupling without a prior, resource-intensive halogenation step. This direct reactivity streamlines API synthesis by eliminating intermediate steps and associated purification losses [1].
| Evidence Dimension | Cross-coupling yield |
| Target Compound Data | >90% yield in Suzuki-Miyaura coupling |
| Comparator Or Baseline | 0% yield (4-Fluorophenol) |
| Quantified Difference | >90% absolute yield difference |
| Conditions | Palladium-catalyzed reaction with arylboronic acids |
Eliminates the need for a preliminary bromination step, significantly reducing raw material costs and cycle times in API manufacturing.
2-Bromo-4-fluorophenol demonstrates quantifiable thermal robustness, a critical parameter for industrial-scale API manufacturing. In the scaled-up synthesis of menin-MLL inhibitors, 11.0 kg of 2-bromo-4-fluorophenol was successfully reacted with 5-bromopyrimidine in a 100-L reactor at 115–125 °C for 4 days. The compound maintained its structural integrity without significant thermal degradation, allowing for high-conversion etherification. Baselines relying on less stable phenolic precursors often require lower temperatures and longer reaction times, or suffer from severe yield degradation due to thermal decomposition [1].
| Evidence Dimension | Thermal stability at scale |
| Target Compound Data | Stable at 120 °C for 96 hours (11 kg scale) |
| Comparator Or Baseline | Typical thermally sensitive intermediates (degrade >100 °C) |
| Quantified Difference | Sustained reactivity without decomposition at 120 °C |
| Conditions | 100-L reactor, DMA solvent, 115-125 °C |
Proves the compound's robustness for aggressive, long-duration industrial heating cycles required in bulk pharmaceutical manufacturing.
The physical state of a precursor dictates its handling protocol on the manufacturing floor. 2-Bromo-4-fluorophenol has a melting point of 43–46 °C, making it a solid at room temperature. In comparison, 2-bromophenol is a liquid at room temperature (melting point ~5 °C). The solid state of 2-bromo-4-fluorophenol allows for precise gravimetric dispensing and minimizes the risk of splashing or hazardous vapor exposure during weighing. However, its low melting point also means it can be easily liquefied with mild heating (e.g., 50 °C) for bulk pump-transfer in large-scale operations, offering dual handling flexibility.
| Evidence Dimension | Physical state at 20 °C |
| Target Compound Data | Solid (MP 43–46 °C) |
| Comparator Or Baseline | Liquid (2-Bromophenol, MP ~5 °C) |
| Quantified Difference | +38 °C shift in melting point |
| Conditions | Standard ambient handling (20 °C, 1 atm) |
Provides the precision of solid-state weighing while retaining the option for low-energy liquefaction and bulk liquid transfer.
Driven by its high-temperature stability and reactivity in nucleophilic aromatic substitution, 2-bromo-4-fluorophenol is an effective starting material for synthesizing complex menin-MLL inhibitors. Its ability to withstand 120 °C for several days at the 10 kg scale ensures reliable etherification with pyrimidine derivatives, a critical step in producing these targeted cancer therapies[1].
Because it possesses a highly reactive ortho-bromine atom, this compound is utilized for single-step Suzuki-Miyaura or Heck cross-coupling reactions. Procurement teams prioritize it when manufacturing fluorinated biaryl or heterobiaryl compounds, as it bypasses the need to independently brominate 4-fluorophenol, thereby streamlining the synthesis of agrochemicals and liquid crystal intermediates [2].
The enhanced acidity of 2-bromo-4-fluorophenol makes it a highly suitable choice for etherification reactions where strong bases must be avoided. In the synthesis of base-sensitive pharmaceutical intermediates, it allows the use of mild carbonate bases, preventing the degradation of delicate functional groups that would otherwise be destroyed by sodium hydride or alkoxide bases .
Irritant